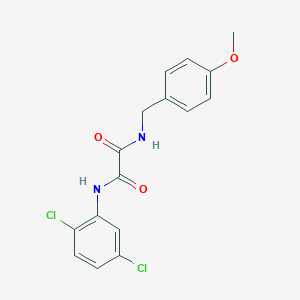
8-methoxy-6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
Übersicht
Beschreibung
8-methoxy-6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a synthetic compound that belongs to the class of chromone derivatives. It has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 8-methoxy-6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
8-methoxy-6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It also inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to enhance the antioxidant defense system by increasing the activity of superoxide dismutase (SOD) and catalase (CAT) enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 8-methoxy-6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in lab experiments is its high potency and selectivity. It exhibits potent biological activities at low concentrations, making it an ideal candidate for drug discovery and development. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations. It is also relatively expensive compared to other synthetic compounds.
Zukünftige Richtungen
There are several potential future directions for the research of 8-methoxy-6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one. One of the areas of interest is its potential use as a fluorescent probe for the detection of biomolecules such as proteins, DNA, and RNA. It has been shown to exhibit high selectivity and sensitivity towards specific biomolecules, making it a promising tool for biological imaging and diagnostics. Another area of interest is its potential use as a photosensitizer for photodynamic therapy. It has been found to exhibit efficient singlet oxygen generation and high photostability, making it a promising candidate for cancer treatment. Additionally, further studies are needed to elucidate the exact mechanism of action of 8-methoxy-6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one and to optimize its pharmacological properties for clinical use.
Wissenschaftliche Forschungsanwendungen
8-methoxy-6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been investigated for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of biological molecules and as a photosensitizer for photodynamic therapy.
Eigenschaften
IUPAC Name |
8-methoxy-6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S/c1-25-16-9-13(21(23)24)7-12-8-14(19(22)26-17(12)16)18-20-15(10-27-18)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFNNWTUOUTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387231.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4387240.png)
![2-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4387242.png)
![2-[(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4387247.png)
![ethyl 1-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4387250.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4387256.png)
![4-chloro-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387265.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4387269.png)

![1-(3-fluorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4387282.png)
![{1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4387290.png)
![N-allyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4387295.png)
![2-(isobutyrylamino)-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387321.png)